molecular formula C34H36N6O3 B612280 [19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate CAS No. 856693-04-4

[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate

Cat. No. B612280
CAS RN: 856693-04-4
M. Wt: 576.69
InChI Key: ZFKJDNACAGAYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CEP-14513 is a potent ALK inhibitor. CEP-14513 displayed potent ALK inhibitory activity in both in vitro enzymatic assay (IC50 = 5 nM) and cell-based assays of ALK tyrosine phosphorylation (IC50 = 30 nM).

Scientific Research Applications

Synthetic Applications

  • Synthesis of Tricyclic Compounds : A study by Obrech et al. (1988) demonstrates the synthesis of tricyclic 1:1 adducts, offering a new synthetic approach to compounds structurally related to powerful herbicides (Obrech, Schönholzer, Jenny, Prewo, & Heimgartner, 1988).

  • Formation of Fused Pyranones : Ornik et al. (1990) explored the synthesis of fused pyranones, including derivatives of tetrahydro-2H-1-benzopyran-2-one, a process relevant to the development of complex heterocyclic structures (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).

  • Antineoplastic Agent Synthesis : Anderson and Jones (1984) synthesized bis(hydroxymethyl)-substituted heterocycles, a process integral to the development of potential antineoplastic agents (Anderson & Jones, 1984).

Medicinal Chemistry

  • Antimicrobial Activity of Macrocyclic Compounds : Aghatabay et al. (2008) synthesized new macrocyclic compounds and evaluated their antimicrobial activities, demonstrating the compound’s potential in medicinal applications (Aghatabay, Mahmiani, Çevik, Gucin, & Dulger, 2008).

Material Science

  • Preparation of Polyheterocyclic Compounds : Velikorodov et al. (2019) discussed the preparation of new polyheterocyclic compounds based on chalcones, highlighting the material science applications of such complex organic compounds (Velikorodov, Stepkina, Polovinkina, & Osipova, 2019).

properties

CAS RN

856693-04-4

Molecular Formula

C34H36N6O3

Molecular Weight

576.69

IUPAC Name

[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate

InChI

InChI=1S/C34H36N6O3/c1-19(2)17-40-28-13-10-22(43-34(42)36-15-20-6-8-21(9-7-20)38(3)4)14-24(28)30-25-16-35-33(41)31(25)29-23(32(30)40)11-12-27-26(29)18-39(5)37-27/h6-10,13-14,18-19H,11-12,15-17H2,1-5H3,(H,35,41)(H,36,42)

InChI Key

ZFKJDNACAGAYFJ-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=C(C=C(C=C2)OC(=O)NCC3=CC=C(C=C3)N(C)C)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CEP14513;  CEP 14513;  CEP-14513.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate
Reactant of Route 2
[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate
Reactant of Route 3
[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate
Reactant of Route 4
[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate
Reactant of Route 5
Reactant of Route 5
[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate
Reactant of Route 6
Reactant of Route 6
[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate

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